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Compound of Interest

Compound Name: Ethyl 6-chloronicotinate

Cat. No.: B132879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-
chloronicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic profiles, offering valuable data for compound identification, purity assessment,

and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

Ethyl 6-chloronicotinate. The data presented below was obtained in a Dimethyl sulfoxide

(DMSO-d6) solution.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of

the hydrogen atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available Data not available Data not available H2 (Pyridine ring)

Data not available Data not available Data not available H4 (Pyridine ring)

Data not available Data not available Data not available H5 (Pyridine ring)

Data not available Data not available Data not available -OCH₂CH₃

Data not available Data not available Data not available -OCH₂CH₃

Note: Specific experimental chemical shift values, multiplicity, and integration for the protons of

Ethyl 6-chloronicotinate are not publicly available in the immediate search results. The

assignments are based on the known structure of the molecule. Predicted ¹H NMR data

suggests approximate chemical shifts around 8.3 ppm (s, 1H), 6.5 ppm (s, 1H), 4.3 ppm (q,

2H), and 1.3 ppm (t, 3H) for the aromatic and ethyl protons, respectively[1].

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

Data not available C2 (Pyridine ring)

Data not available C3 (Pyridine ring)

Data not available C4 (Pyridine ring)

Data not available C5 (Pyridine ring)

Data not available C6 (Pyridine ring)

Data not available C=O (Ester)

Data not available -OCH₂CH₃

Data not available -OCH₂CH₃
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Note: While a publication indicates that the ¹³C NMR spectrum for Ethyl 6-chloronicotinate
has been recorded, the specific experimental chemical shifts are not available in the provided

search results[2]. Predicted data can serve as a reference, but experimental verification is

recommended[3].

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in Ethyl 6-chloronicotinate
based on their characteristic vibrational frequencies. The spectrum for this compound was

recorded in the solid phase.

Wavenumber (cm⁻¹) Intensity Assignment

Data not available Data not available C-H stretch (Aromatic)

Data not available Data not available C-H stretch (Aliphatic)

Data not available Data not available C=O stretch (Ester)

Data not available Data not available C=N stretch (Pyridine ring)

Data not available Data not available C=C stretch (Pyridine ring)

Data not available Data not available C-O stretch (Ester)

Data not available Data not available C-Cl stretch

Note: A publication confirms the recording of the FT-IR spectrum for Ethyl 6-
chloronicotinate[2]. However, a detailed table of experimental peak positions and intensities is

not provided in the search results. General IR absorption tables can be used to predict the

approximate regions for these functional groups[4][5]. PubChem also indicates the availability

of an ATR-IR spectrum from a commercial source[6].

Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra, which can be

adapted for the analysis of Ethyl 6-chloronicotinate.

NMR Spectroscopy Protocol
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Sample Preparation:

Accurately weigh approximately 10-20 mg of Ethyl 6-chloronicotinate.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as

DMSO-d6.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Use a high-resolution NMR spectrometer, operating at a frequency of 300 MHz or higher

for ¹H NMR and 75 MHz or higher for ¹³C NMR, to ensure good spectral resolution.

Tune the instrument and shim the magnetic field to achieve homogeneity before acquiring

the spectrum.

Data Acquisition:

For ¹H NMR, a standard single-pulse experiment is typically sufficient. The number of

scans can range from 8 to 16 for a moderately concentrated sample.

For ¹³C NMR, a standard proton-decoupled experiment is used to simplify the spectrum. A

greater number of scans will be required due to the lower natural abundance of the ¹³C

isotope.

Set appropriate acquisition parameters, including spectral width, acquisition time, and

relaxation delay.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the correct absorptive mode.

Perform a baseline correction to obtain a flat baseline.
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Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

FT-IR Spectroscopy Protocol (Solid Phase)
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of Ethyl 6-chloronicotinate with approximately 100-200 mg of

dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the mixture to a pellet-pressing die.

Apply pressure to form a thin, transparent or translucent pellet.

Instrument Setup:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to correct for

atmospheric water and carbon dioxide.

Data Acquisition:

Acquire the sample spectrum over the desired range, typically 4000-400 cm⁻¹.

To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

Data Processing:

The spectrometer's software will perform a Fourier transform on the interferogram to

generate the final IR spectrum, which is typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹).

Identify and label the significant absorption bands.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting

spectroscopic data for a compound like Ethyl 6-chloronicotinate.

Sample Handling

Data Acquisition Data Processing

Analysis and Interpretation

Sample Preparation
(Dissolution for NMR, KBr Pellet for IR)

NMR Data Acquisition
(¹H and ¹³C)NMR Sample

IR Data Acquisition
(FT-IR)

IR Sample

NMR Data Processing
(FT, Phasing, Baseline Correction)

IR Data Processing
(FT, Background Correction)

Spectral Interpretation
(Peak Assignment, Structure Elucidation)

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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